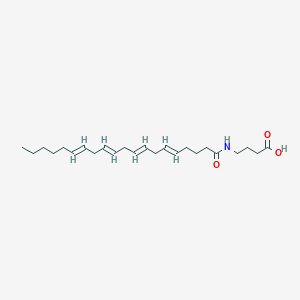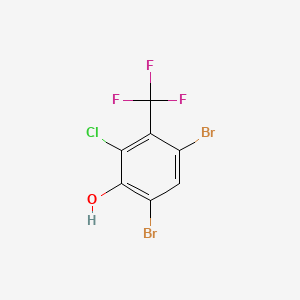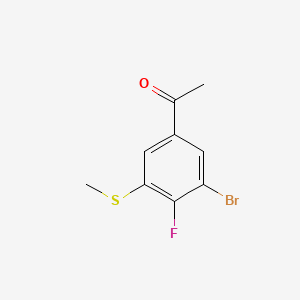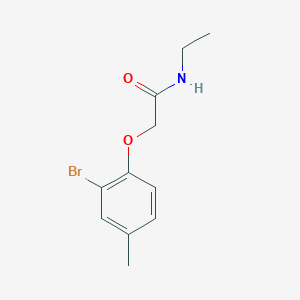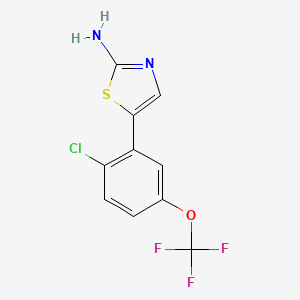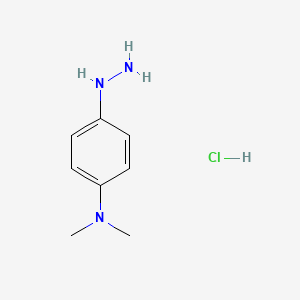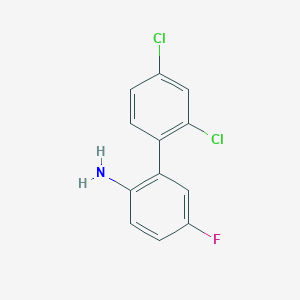
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Octadiene Backbone: This can be achieved through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of the Trityl Group: The trityl group is usually introduced via a tritylation reaction, where trityl chloride reacts with the hydroxyl group in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-2,6-octadiene: Shares a similar backbone but lacks the trityl and hydroxyl groups.
Trityl Alcohol: Contains the trityl group but lacks the octadiene structure.
Uniqueness
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is unique due to the combination of its functional groups and the specific stereochemistry of its structure. This uniqueness can result in distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C29H32O2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol |
InChI |
InChI=1S/C29H32O2/c1-23(2)28(30)20-19-24(3)21-22-31-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-18,21,28,30H,1,19-20,22H2,2-3H3/b24-21+ |
Clave InChI |
WCCUJVSFPPEQPQ-DARPEHSRSA-N |
SMILES isomérico |
CC(=C)C(CC/C(=C/COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)O |
SMILES canónico |
CC(=C)C(CCC(=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
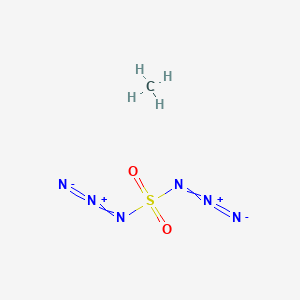
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
